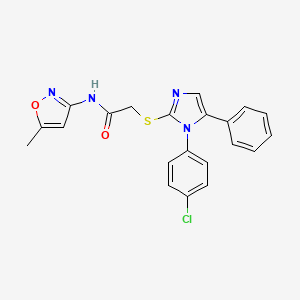
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H17ClN4OS, with a molecular weight of approximately 441.0 g/mol. The structure features an imidazole ring, a thioether linkage, and a methylisoxazole moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN4OS |
| Molecular Weight | 441.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1226455-85-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds containing imidazole and thiazole rings often exhibit enzyme inhibition or receptor modulation. The presence of the chlorophenyl and phenyl groups may enhance binding affinity through hydrophobic interactions, potentially influencing pathways associated with inflammation, cancer proliferation, and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurotransmitter breakdown, thereby enhancing cholinergic signaling. Inhibition assays have demonstrated varying degrees of potency, with some derivatives achieving IC50 values significantly lower than standard reference compounds.
Study 1: Antibacterial Efficacy
A study conducted on synthesized imidazole derivatives found that certain compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated an IC50 value of approximately 3.5 µM against AChE, indicating promising potential as a therapeutic agent for bacterial infections .
Study 2: Enzyme Inhibition
Another investigation focused on urease inhibition revealed that the compound could inhibit urease activity effectively. The IC50 values ranged from 1.13 to 6.28 µM across different derivatives tested, suggesting that modifications in the side chains could optimize inhibitory effects .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-14-11-19(25-28-14)24-20(27)13-29-21-23-12-18(15-5-3-2-4-6-15)26(21)17-9-7-16(22)8-10-17/h2-12H,13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIAAINIBFQDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














